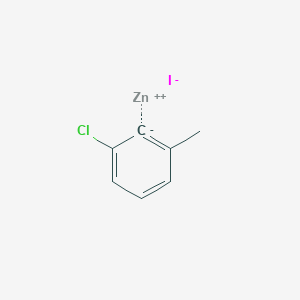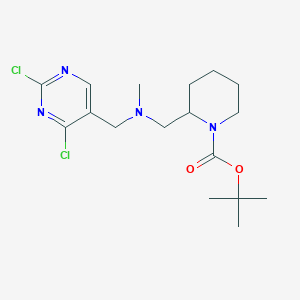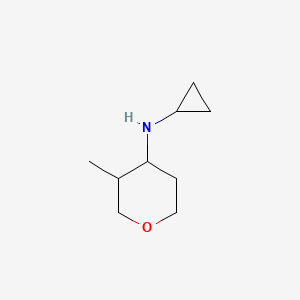
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol likely involves interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is unique due to the presence of the isopropylamino group, which may confer distinct pharmacological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H30N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-18(10-13-21)17-8-11-20(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19,21H,8-14H2,1-2H3 |
InChI Key |
FBSCZHFYQXYOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
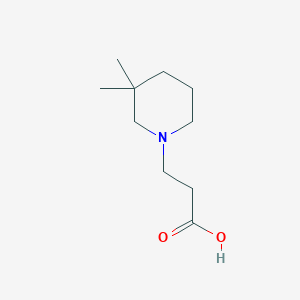

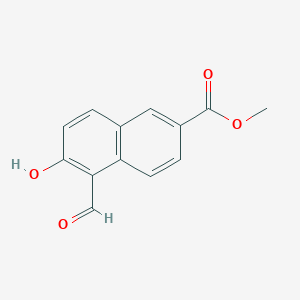
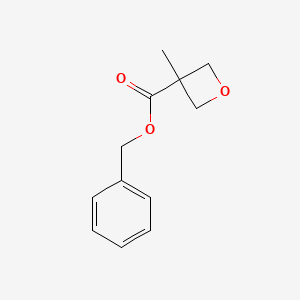

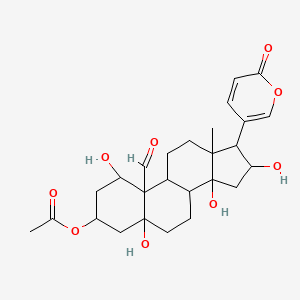


![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
